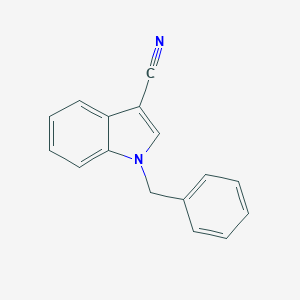

1-Benzyl-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-benzylindole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-10-14-12-18(11-13-6-2-1-3-7-13)16-9-5-4-8-15(14)16/h1-9,12H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMYNZVMECAXLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-Benzyl-1H-indole-3-carbonitrile, offering detailed insights into the chemical environment of each proton and carbon atom within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR (¹H NMR) spectra of this compound provide key information about the number of different types of protons and their neighboring atoms. In a typical ¹H NMR spectrum, the signals for the protons of this compound appear at specific chemical shifts (δ), measured in parts per million (ppm). rsc.orgamazonaws.com

The benzylic protons (CH₂) typically resonate as a singlet around 5.29–5.35 ppm. rsc.orgamazonaws.com The protons of the indole (B1671886) ring and the benzyl (B1604629) group's phenyl ring appear in the aromatic region, generally between 7.11 and 7.80 ppm. rsc.orgamazonaws.com For instance, the proton at position 2 of the indole ring often shows as a singlet around 7.55–7.61 ppm. rsc.orgamazonaws.com The other indole and benzyl protons exhibit complex multiplicity patterns (e.g., multiplets, doublets) due to spin-spin coupling with adjacent protons. rsc.orgamazonaws.com

¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|

| 7.80-7.78 | m | 1H, Indole-H |

| 7.61 | s | 1H, Indole-H2 |

| 7.38-7.29 | m | 6H, Ar-H |

| 7.16-7.14 | m | 2H, Ar-H |

| 5.35 | s | 2H, N-CH₂ |

Solvent: CDCl₃, Frequency: 500 MHz rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The carbon of the nitrile group (C≡N) is typically found around 115.8–115.9 ppm, while the carbon at position 3 of the indole ring, to which the nitrile is attached, appears at a much lower field, around 86.2–86.3 ppm. rsc.orgamazonaws.com The benzylic carbon (N-CH₂) signal is observed at approximately 50.9 ppm. rsc.orgamazonaws.com The carbons of the indole and benzyl aromatic rings resonate in the range of approximately 110.8 to 135.6 ppm. rsc.orgamazonaws.com

¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 135.6 | C |

| 135.2 | C |

| 134.9 | C |

| 129.1 | CH |

| 128.4 | CH |

| 128.0 | CH |

| 127.1 | C |

| 124.0 | CH |

| 122.3 | CH |

| 120.0 | CH |

| 115.8 | CN |

| 110.8 | CH |

| 86.3 | C3 |

| 50.9 | N-CH₂ |

Solvent: CDCl₃, Frequency: 125 MHz rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The most characteristic absorption band in the IR spectrum of this compound is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity peak in the region of 2219–2221 cm⁻¹. rsc.org

Other significant absorption bands include those for C-H stretching of the aromatic rings and the methylene (B1212753) group, typically observed around 3051 cm⁻¹, and C=C stretching vibrations of the aromatic rings in the 1624–1525 cm⁻¹ region. rsc.orgrsc.org The presence of these characteristic bands provides strong evidence for the structure of this compound.

Characteristic IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Functional Group |

|---|---|

| ~3051 | Aromatic C-H Stretch |

| ~2220 | Nitrile (C≡N) Stretch |

| ~1533 | Aromatic C=C Stretch |

| ~1266 | C-N Stretch |

| ~738 | C-H Bending |

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the molecular mass, allowing for the determination of the elemental composition. nih.govresearchgate.net

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized, where the compound is first separated by liquid chromatography and then introduced into the mass spectrometer for analysis. unipd.it This is particularly useful for analyzing complex mixtures and confirming the presence of the target compound.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary idea of the purity of a sample. rsc.orgmdpi.com For this compound, a common mobile phase is a mixture of petroleum ether and ethyl acetate (B1210297). amazonaws.commdpi.com The spot corresponding to the compound can be visualized under UV light. amazonaws.commdpi.com

Column Chromatography: For the purification of larger quantities of this compound, column chromatography is the method of choice. amazonaws.comrsc.orgmdpi.com A slurry of silica (B1680970) gel is packed into a column, and the crude product is loaded onto the top. rsc.org A solvent system, often a gradient of petroleum ether and ethyl acetate, is then passed through the column to separate the desired compound from impurities. amazonaws.comrsc.orgmdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced chromatographic technique that offers higher resolution and is used for final purity assessment. nih.govnih.gov A high-pressure pump forces the solvent through a column packed with a stationary phase, allowing for very efficient separation of components. The purity of this compound can be determined with high accuracy using this method. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 1-Benzyl-3-iodo-1H-indole-2-carbonitrile |

| 1-Benzyl-3-iodo-5-methoxy-1H-indole-2-carbonitrile |

| 1-Benzyl-3-iodo-6-methoxy-1H-indole-2-carbonitrile |

| 1-Benzyl-5-fluoro-3-iodo-1H-indole-2-carbonitrile |

| 1-Benzyl-7-chloro-1H-indole-3-carbonitrile |

| 1-Benzyl-indole-3-carbinol |

| 1-Benzyl-1H-indole-3-carboxamide |

| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-2-carboxamide |

| 1-Benzyl-N-(3-chloro-4-fluorophenyl)-1H-indole-2-carboxamide |

| 1-Benzyl-N-(4-chlorophenyl)-1H-indole-3-carboxamide |

| 1-Benzyl-N-(3-chloro-4-fluorophenyl)-1H-indole-3-carboxamide |

| 1H-Indole-2-carbonitrile |

| 5-Methoxy-1H-indole-2-carbonitrile |

| 1-methyl-1H-indole-3-carbonitrile |

| 1,5-dimethyl-1H-indole-3-carbonitrile |

| 1-phenyl-1H-indole-3-carbonitrile |

| 1H-indole-3-carbonitrile |

| 5-methoxy-1H-indole-3-carbonitrile |

| 6-chloro-1H-indole-3-carbonitrile |

| 1-Benzyl-1H-indole-3-carbaldehyde |

| 1-Benzyl-1H-indole-3-carboxylic acid |

| 1-Benzyl-3-bromoacetyl indole |

| 1-Benzoyl-3-bromoacetyl indole |

| 1-Benzyl-3-acetyl indole |

| 1-Benzoyl-3-acetyl indole |

| 1-Benzyl-1H-pyrrole-2-carbonitrile |

| 1-(3-(4-Chlorophenyl)prop-2-yn-1-yl)-1H-indole-2-carbonitrile |

| 1-Benzyl-3-(4-methoxyphenyl)-1H-indole-2-carbonitrile |

| 5-(3-(Dimethylamino)propoxy)-1-benzyl-1H-indole-3-carboxylic acid |

| Ethyl 5-(3-(dimethylamino)propoxy)-1-benzyl-1H-indole-3-carboxylate |

| Ethyl 5-(2-(dimethylamino)ethoxy)-1-benzyl-1H-indole-3-carboxylate |

| 2-(5-(3-(Dimethylamino)propoxy)-1-benzyl-1H-indol-3-yl)-N-(3-hydroxypropyl)glyoxamide |

| 2-(5-(2-(Diethylamino)ethoxy)-1-benzyl-1H-indol-3-yl)-N-(2-hydroxyethyl)glyoxamide |

| 1-Benzyl-3-chloro-2-(trifluoromethyl)-1H-indole |

| 1-Benzyl-3-bromo-2-(trifluoromethyl)-1H-indole |

| 1-Benzyl-3-iodo-2-(trifluoromethyl)-1H-indole |

| 1-Benzyl-2-(trifluoromethyl)-1H-indole |

| 3-Iodo-1-methyl-2-(trifluoromethyl)-1H-indole |

| 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile |

| N-benzyl-3-imino-5,6,7,8-tetrahydro-3H-pyrrolo[1,2-a]indol-1-amine |

| 1-chloroacetophenone |

| 1H-Indole-3-carbaldehyde, 1-benzyl-4,6-dimethoxy- |

| Indole-3-carboxyaldehyde |

| Sodium (E)-4-(1H-indol-3-yl)-2-oxobut-3-enoate |

| N-Benzyl-1H-indole-3-carboxamide |

| 1-Benzyl-3-{[4-(2-pyridinyl-1-piperazinyl)carbonyl]-1H-Indole |

| 1-Benzyl-3-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-1H-Indole |

| 1-Benzyl-3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-1H-Indole |

| 1-pentyl-1H-indole-3-carboxylic acid 8-quinolinyl ester |

| Cumyl-4CN-BINACA |

| N-[(2S)-1-Amino-3,3-dimethyl-1-oxobutan-2-yl]-1-benzyl-1H-indazole-3-carboxamide |

| 1-benzyl-1H-indole-3-carboxamide |

| Indole |

| Oxindole |

| Benzyl chloride |

| 4-methoxybenzaldehyde |

| 4-methoxybenzonitrile |

| p-fluorobenzylidene malononitrile |

Computational Chemistry and Modeling Studies of 1 Benzyl 1h Indole 3 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., Density Functional Theory, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of 1-benzyl-1H-indole-3-carbonitrile. These studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Detailed theoretical investigations on structurally related indole (B1671886) derivatives have been performed using DFT with various basis sets, such as B3LYP/6-31G(d,p), to optimize the molecular geometry and analyze vibrational frequencies. researchgate.netmdpi.com For instance, in a study of a similar compound, (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, the six-membered piperidin-4-one ring was found to adopt a chair conformation with the benzyl (B1604629) group in an equatorial position. mdpi.com

A key aspect of these quantum chemical studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In the aforementioned (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one, the HOMO-LUMO energy gap was calculated to be 3.59 eV, indicating a potential for charge transfer within the molecule and suggesting its chemical reactivity. mdpi.com The HOMO was localized on one of the indole moieties, while the LUMO was situated on the other, highlighting the regions susceptible to electrophilic and nucleophilic attack, respectively. mdpi.com

Furthermore, Molecular Electrostatic Potential (MEP) analysis, another output of DFT calculations, maps the electron density to identify regions of positive and negative electrostatic potential. This provides a visual guide to the molecule's reactive sites. For related indole derivatives, MEP analysis has been used to pinpoint nucleophilic (electron-rich) and electrophilic (electron-poor) regions, which is valuable for predicting intermolecular interactions. tandfonline.com

Table 1: Representative HOMO-LUMO Data for a Structurally Related Indole Derivative (Data for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one)

| Parameter | Value (eV) |

| HOMO Energy | -5.168 |

| LUMO Energy | -1.577 |

| Energy Gap (ΔE) | 3.591 |

This data is for a related compound and serves as an illustrative example of the outputs of quantum chemical calculations. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as this compound, and a biological target, typically a protein.

Studies have shown that indole-3-carbonitrile derivatives are potential inhibitors of various protein kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in neurodegenerative diseases. nih.govresearchgate.net In one such study, a series of indole-3-carbonitriles were designed and evaluated as potential DYRK1A ligands. nih.gov Molecular docking simulations were performed to predict the binding modes of these compounds within the ATP binding pocket of DYRK1A (PDB ID: 4YLJ). nih.gov The docking results for a starting fragment, 7-chloro-1H-indole-3-carbonitrile, and its more potent derivatives revealed key interactions with the amino acid residues in the kinase's active site. nih.gov

Similarly, derivatives of 1-benzyl-1H-indole have been investigated as inhibitors of other enzymes. For example, molecular docking studies of 1-benzyl-indole hybrid thiosemicarbazones against tyrosinase were conducted to understand their inhibitory potential. nih.gov In another study, the binding mode of 2-amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile was explored within the active sites of DNA gyrase B (PDB ID: 1KIJ) and CDK2 (PDB ID: 1PYE). ekb.egekb.eg

These simulations provide valuable information on binding affinity, which is often expressed as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is crucial for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Table 2: Example of Molecular Docking Targets for Indole Derivatives

| Ligand Type | Protein Target | PDB ID |

| Indole-3-carbonitriles | DYRK1A | 4YLJ |

| 2-amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile | DNA Gyrase B | 1KIJ |

| 2-amino-4-(1-benzyl-1H-indol-3-yl)thiophene-3-carbonitrile | CDK2 | 1PYE |

This table showcases protein targets that have been used in molecular docking studies of compounds structurally related to this compound. nih.govekb.egekb.eg

In Silico Pharmacokinetic and Pharmacodynamic Prediction Methodologies (e.g., ADMET Computational Studies)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential for predicting the pharmacokinetic and pharmacodynamic properties of a drug candidate early in the discovery process. These computational models assess the drug-likeness of a compound based on various physicochemical parameters.

For derivatives of 1-benzyl-1H-indole, ADMET properties have been predicted using online tools and specialized software. nih.govudhtu.edu.ua These studies typically evaluate parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), often in the context of Lipinski's rule of five.

For example, an in silico ADMET study of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one predicted good intestinal absorption (90.5%) but low skin permeability. tandfonline.com The predicted blood-brain barrier (BBB) value for this compound was -0.0003, suggesting it may not readily cross into the central nervous system. tandfonline.com Another study on sulfonyl indole derivatives highlighted their potential for oral administration due to favorable intestinal absorption predictions. udhtu.edu.ua

These computational predictions help to identify potential liabilities of a compound, such as poor absorption or potential toxicity, allowing for modifications to be made to the molecular structure to improve its pharmacokinetic profile.

Table 3: Predicted ADMET Properties for a Structurally Related Indole Derivative (Data for (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one)

| Property | Predicted Value |

| Molecular Weight ( g/mol ) | 443.54 |

| LogP | 5.29 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 4 |

| Water Solubility (logS) | -3.232 mol/L |

| Intestinal Absorption (%) | 90.5 |

| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.0003 |

| Skin Permeability (logKp) | -2.735 cm/h |

This data is for a related compound and serves as an illustrative example of the outputs of in silico ADMET predictions. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound and its interactions with biological targets. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies, which is crucial for understanding its flexibility and how it might fit into a binding site.

For instance, conformational analysis was used to investigate differences in activity between active and inactive spiro[piperidine-4,1'-pyrido[3,4-b]indole] analogs. mdpi.com This type of analysis helps to identify the bioactive conformation of a molecule.

Molecular dynamics simulations take this a step further by simulating the movement of atoms in a molecule and its environment over time. This allows for the study of the stability of ligand-protein complexes and the conformational changes that may occur upon binding. MD simulations have been employed to study the stability of complexes between indole derivatives and their protein targets, such as VEGFR-2. researchgate.net In a study of 1-benzyl-indole-3-carbinol, MD simulations confirmed the stability of the ligand-progesterone receptor complex. These simulations often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability and flexibility of the complex over the simulation period.

These computational methods are powerful tools for understanding the dynamic nature of molecular interactions and for refining the design of new therapeutic agents based on the this compound scaffold.

Future Research Directions and Outlook

Development of Novel and Efficient Synthetic Routes for 1-Benzyl-1H-indole-3-carbonitrile

The synthesis of this compound and its analogs is a cornerstone for further research. While established methods exist, the focus is shifting towards more efficient, cost-effective, and versatile synthetic routes. One approach involves the palladium-catalyzed carbonylation of 2-alkynylanilines, which has been shown to selectively produce methyl 1-benzyl-1H-indole-3-carboxylates. nih.govbeilstein-journals.org Further refinement of this method could lead to the direct synthesis of the carbonitrile derivative.

Another promising avenue is the use of multicomponent reactions. These reactions, which combine three or more reactants in a single step, offer significant advantages in terms of efficiency and atom economy. tandfonline.comtandfonline.com For instance, a one-pot, three-component reaction involving an appropriate indole (B1671886) precursor, a benzylating agent, and a cyanide source could provide a direct and efficient route to this compound. Research into novel catalysts, such as ionic liquids and metal-organic frameworks, could further enhance the efficiency and selectivity of these reactions. nih.gov

Advanced Functionalization Strategies for Tailored Bioactivity

The biological activity of this compound can be significantly modulated through strategic functionalization of the indole core and the benzyl (B1604629) group. Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have proven effective for introducing a variety of substituents at the 3-position of the indole ring, starting from 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. mdpi.comconsensus.appresearchgate.netmdpi.com These methods allow for the creation of a diverse library of compounds with potentially enhanced or novel biological activities.

Future research will likely focus on developing more selective and efficient functionalization methods. This includes late-stage functionalization, which allows for the modification of complex molecules in the final steps of a synthesis, and the use of directing groups to control the regioselectivity of reactions. The goal is to create derivatives with tailored bioactivity for specific targets, such as protein kinases or receptors. nih.govnih.gov

Integration of Synergistic Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies is becoming increasingly crucial in drug discovery and materials science. nrfhh.comovid.com In the context of this compound, computational methods such as Density Functional Theory (DFT) and molecular docking can be used to predict the biological activity and physicochemical properties of novel derivatives. researchgate.netmdpi.comtandfonline.com

These computational predictions can then guide the synthesis of the most promising compounds, thereby saving time and resources. For example, docking studies can help identify potential biological targets for this compound and its analogs, while DFT calculations can provide insights into their electronic structure and reactivity. researchgate.netnih.gov The synergistic use of these methodologies will undoubtedly accelerate the discovery of new applications for this versatile compound. nrfhh.com

Broader Exploration of Biological Targets and Detailed Mechanistic Studies

While some biological activities of this compound derivatives have been reported, including potential anti-inflammatory, antimicrobial, and anticancer properties, a comprehensive exploration of their biological targets is still needed. ontosight.aiontosight.ainih.gov High-throughput screening and other advanced biological assays can be employed to identify new therapeutic applications for this class of compounds.

Furthermore, detailed mechanistic studies are required to understand how these compounds exert their biological effects at the molecular level. This includes identifying the specific enzymes, receptors, or signaling pathways that they interact with. nih.govnih.govresearchgate.net Such studies are essential for the rational design of more potent and selective drugs based on the this compound scaffold.

Sustainable and Eco-Friendly Approaches in Indole Carbonitrile Synthesis

In recent years, there has been a growing emphasis on the development of sustainable and eco-friendly synthetic methods in chemistry. researchgate.net This trend is also applicable to the synthesis of this compound and other indole derivatives. Future research will likely focus on the use of green solvents, such as water or bio-renewable solvents, and the development of catalyst-free or metal-free reaction conditions. tandfonline.comrsc.org

Microwave-assisted synthesis is another green chemistry approach that has been successfully applied to the synthesis of various indole derivatives, often leading to shorter reaction times and higher yields. tandfonline.com The development of such sustainable methods will not only reduce the environmental impact of chemical synthesis but also make the production of this compound more economically viable.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Benzyl-1H-indole-3-carbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of indole-3-carbonitrile precursors. For example, 1-Benzyl-1H-indole-3-carbaldehyde can be oxidized using KMnO4 in acetone-water (1:1) to yield carboxylic acid derivatives, which are further functionalized . Palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) are also employed for introducing substituents, with yields optimized by controlling temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (5–10 mol%) .

Q. How can purification and characterization of this compound be performed effectively?

- Methodological Answer : Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol. Characterization requires <sup>1</sup>H/<sup>13</sup>C NMR to confirm substitution patterns (e.g., benzyl group integration at δ 4.8–5.2 ppm) and IR spectroscopy for nitrile stretches (~2220 cm<sup>−1</sup>) . Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 247.1).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound is classified as acutely toxic (Category 4 for oral/dermal exposure). Use PPE (nitrile gloves, lab coat), work in a fume hood, and store under inert gas (N2) at –20°C. Avoid inhalation of dust; in case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines dihedral angles between indole and benzyl rings (e.g., 58–87°), influencing steric and electronic properties. Hydrogen bonding (C–H···N) and π-π interactions are analyzed to explain packing motifs . For example, weak C–H···π interactions in 2-Benzyl-6-chloro derivatives stabilize crystal lattices .

Q. How do structural modifications impact the biological activity of this compound analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituents on the benzyl group (e.g., halogens, methoxy) modulate binding affinity to targets like kinases. Computational docking (AutoDock Vina) and MD simulations predict interactions, while crystallographic data validate binding modes. For instance, fluorination at the 6-position enhances metabolic stability .

Q. How can contradictory data in synthetic yields or spectroscopic results be systematically addressed?

- Methodological Answer : Contradictions arise from solvent polarity (e.g., DMF vs. THF) or competing reaction pathways. Use DoE (Design of Experiments) to optimize parameters. For NMR discrepancies (e.g., unexpected splitting), variable-temperature NMR or <sup>15</sup>N HMBC can clarify dynamic effects . Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Q. What advanced analytical techniques are essential for studying degradation products or impurities?

- Methodological Answer : LC-MS/MS identifies degradation pathways (e.g., hydrolysis of the nitrile group). X-ray photoelectron spectroscopy (XPS) detects surface impurities, while solid-state NMR (<sup>13</sup>C CP-MAS) analyzes polymorphic forms. For trace impurities (<0.1%), GC-MS with headspace sampling is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.